Lodoxamide
Übersicht
Beschreibung
Lodoxamide is an antiallergic pharmaceutical drug . It is used as an ophthalmic agent for the treatment of certain ocular disorders including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It is marketed under the brand name Alomide .
Molecular Structure Analysis
Lodoxamide has a molecular formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 . The structure of Lodoxamide can be represented by the SMILES string and InChI code .Chemical Reactions Analysis
Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .Physical And Chemical Properties Analysis
Lodoxamide has a chemical formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 .Wissenschaftliche Forschungsanwendungen
Application in GPR35 Pharmacology
- Specific Scientific Field : GPR35 Pharmacology .
- Summary of the Application : Lodoxamide has been used in studies involving GPR35, a G-protein coupled receptor. The receptor has been a subject of interest due to its potential therapeutic applications .
- Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .
Application in Hepatic Fibrosis
- Specific Scientific Field : Hepatology .
- Summary of the Application : Lodoxamide has been studied for its potential anti-fibrotic effects in the liver .
- Methods of Application or Experimental Procedures : In the study, mice were treated with lodoxamide following long-term induction of hepatic fibrosis with carbon tetrachloride .
- Results or Outcomes : The study found that lodoxamide inhibited the progression of hepatic fibrosis in mice. This effect was reversed by CID2745687, a specific GPR35 antagonist .
Application in Serotonin Metabolite Research
- Specific Scientific Field : Neuropharmacology .
- Summary of the Application : Lodoxamide has been used in studies involving the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The increased expression of GPR35 in neutrophils led to the discovery of 5-HIAA as a high potency ligand for GPR35 .
- Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .
Application in Wound Healing
- Specific Scientific Field : Biomedical Nanotechnology .
- Summary of the Application : Lodoxamide has been used in the development of nanofibrous wound dressings for diabetic wound healing .
- Methods of Application or Experimental Procedures : Electrospinning method was used for the fabrication of wound dressings containing three different concentrations of 1 w/w%, 3 w/w%, and 6 w/w% of Lodoxamide .
- Results or Outcomes : In vivo study showed that gelatin/3% Lodoxamide group had higher wound healing compared with other experimental groups. Gene expression studies showed that the wounds treated with drug-delivering wound dressings showed significantly lower tissue expression level of glutathione peroxidase gene, IL-1 β gene, and NFK- β gene .
Application in Serotonin Metabolite Research
- Specific Scientific Field : Neuropharmacology .
- Summary of the Application : Lodoxamide has been used in studies involving the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The increased expression of GPR35 in neutrophils led to the discovery of 5-HIAA as a high potency ligand for GPR35 .
- Results or Outcomes : The study found that lodoxamide suppressed hepatic steatosis and fibrosis in mice. The effects of lodoxamide were blocked by CID2745687 .
Application in Superior Limbic Keratoconjunctivitis Treatment
- Specific Scientific Field : Ophthalmology .
- Summary of the Application : Lodoxamide has been used in the long-term treatment of superior limbic keratoconjunctivitis (SLK), a chronic and recurrent inflammatory disease affecting the tarsal, upper bulbar and superior limbic conjunctiva .
- Methods of Application or Experimental Procedures : Sixty-seven eyes of 34 patients with active SLK were studied. All eyes were treated with 0.1% lodoxamide twice daily, and those with moderate or severe inflammation received a short course (7–14 days) of 0.1% fluorometholone acetate at presentation and during a relapse .
- Results or Outcomes : The majority of eyes (82.0%) achieved control of inflammation in a mean time of 2.2 months. There was a significant improvement of SLK-related signs by the third month on therapy .
Safety And Hazards
Lodoxamide may cause ocular burning or stinging upon installation . Signs of an allergic reaction may include rash, hives, itching, redness, swelling, blistered or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . Changes in eyesight, eye pain, or very bad eye irritation are also possible .
Eigenschaften
IUPAC Name |
2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLGHVJXCETIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057767 | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lodoxamide | |
CAS RN |
53882-12-5 | |
Record name | Lodoxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lodoxamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LODOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.